molecular formula C18H16O5 B021802 1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one CAS No. 53377-61-0

1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one

Numéro de catalogue B021802
Numéro CAS: 53377-61-0
Poids moléculaire: 312.3 g/mol
Clé InChI: JCHQJCJKSHNCBA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one, also known as 1,3,5-Trihydroxy-4-prenylxanthone, is a compound with the molecular formula C18H16O5 and a molecular weight of 312.32 . It is a relatively potent inhibitor of phosphodiesterase type 5 (PDE5), with an IC50 value of 3.0 μM . It inhibits LPS-induced NF-κB and AP-1 activations by interfering with the posttranslational modification (phosphorylation and/or ubiquitinylation) of IRAK-1 in the cell membrane .


Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . The exact structure can be represented by the SMILES notation: CC(=CCc1c(c2c(=O)c3c ccc(c3oc2c(c1O)C(C)(C)C=C)O)O)C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.32 . The storage conditions for this compound are to keep it sealed in a dry environment at 2-8°C . The boiling point of this compound is not available in the search results.

Applications De Recherche Scientifique

Biosynthesis of Polyprenylated Xanthones

This compound plays a crucial role in the biosynthesis of polyprenylated xanthones in Hypericum perforatum roots . The compound is involved in the first prenylation step in the biosynthesis of polyprenylated xanthones . This process is catalyzed by Hp PT4px, a xanthone 4-prenyltransferase .

Phosphodiesterase Type 5 (PDE5) Inhibition

1,3,5-Trihydroxy-4-prenylxanthone is a relatively potent inhibitor of phosphodiesterase type 5 (PDE5), with an IC50 value of 3.0 μM . PDE5 inhibitors have emerged as potential therapeutic agents in the treatment of various diseases, such as asthma, erectile dysfunction in men, diabetes, and Alzheimer’s disease .

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The compound shows in vitro inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 56.3±0.4 and 46.0±0.3 M, respectively . This suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer’s.

Anti-inflammatory Activity

1,3,5-Trihydroxy-4-prenylxanthone inhibits LPS-induced NF-κB and AP-1 activations . It also suppresses lipopolysaccharide-induced iNOS expression . These properties suggest its potential use as an anti-inflammatory agent.

Na+/H+ Exchanger (NHE) Inhibition

The compound is a Na+/H+ exchanger (NHE) inhibitor, with a minimum inhibitory concentration of 10 μg/mL . This suggests potential applications in the treatment of diseases related to ion imbalance.

Potential Role in Defense Against Biotic Stress

In plants, xanthones like 1,3,5-Trihydroxy-4-prenylxanthone are considered important defense agents against biotic stress. They act as phytoalexins to assist the host in impairing and eventually killing harmful pathogens .

Mécanisme D'action

Target of Action

The primary targets of 1,3,5-Trihydroxy-4-prenylxanthone are Phosphodiesterase type 5 (PDE5) , Na+/H+ Exchanger (NHE) , and acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These targets play crucial roles in various biological processes. PDE5 is involved in the regulation of intracellular concentrations of cyclic guanosine monophosphate (cGMP), while NHE is responsible for maintaining intracellular pH and cell volume. AChE and BChE are key enzymes in the cholinergic system, which is involved in numerous physiological functions.

Mode of Action

1,3,5-Trihydroxy-4-prenylxanthone acts as an inhibitor for its primary targets. It inhibits PDE5 with an IC50 value of 3.0 μM , and it also inhibits the Na+/H+ exchange system with a minimum inhibitory concentration of 10 μg/mL . Furthermore, it shows in vitro inhibitory activity against AChE and BChE .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits Lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophages , indicating its involvement in the nitric oxide signaling pathway. It also interferes with the posttranslational modification (phosphorylation and/or ubiquitinylation) of IRAK-1 in the cell membrane to impede TAK1-mediated activation of IKK and MAPKs signal transduction . This suggests that it plays a role in the NF-κB and AP-1 signaling pathways.

Result of Action

The inhibition of PDE5, NHE, AChE, and BChE by 1,3,5-Trihydroxy-4-prenylxanthone can lead to various molecular and cellular effects. For instance, it can suppress LPS-induced iNOS expression through abolishing IKK phosphorylation, IκB degradation, and NF-κB nuclear translocation . It also down-regulates NF-κB and AP-1 activation .

Action Environment

The action, efficacy, and stability of 1,3,5-Trihydroxy-4-prenylxanthone can be influenced by various environmental factors. For example, the presence of LPS can induce the production of NO in RAW264.7 macrophages, which can be inhibited by this compound . .

Propriétés

IUPAC Name

1,3,5-trihydroxy-4-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-9(2)6-7-10-13(20)8-14(21)15-16(22)11-4-3-5-12(19)17(11)23-18(10)15/h3-6,8,19-21H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHQJCJKSHNCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C(=CC=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Reactant of Route 2
1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Reactant of Route 3
1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Reactant of Route 4
1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Reactant of Route 5
1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one
Reactant of Route 6
1,3,5-Trihydroxy-4-(3-methylbut-2-en-1-yl)-9H-xanthen-9-one

Q & A

Q1: What makes 1,3,5-Trihydroxy-4-prenylxanthone a promising compound for further research?

A: 1,3,5-Trihydroxy-4-prenylxanthone has demonstrated interesting biological activity, particularly as a phosphodiesterase type 5 (PDE5) inhibitor. [] This enzyme is involved in regulating signal transduction in various tissues, making its inhibition a potential therapeutic target for conditions like erectile dysfunction. [] This compound is particularly noteworthy because it's the first reported instance of a natural xanthone exhibiting significant PDE5 inhibitory activity. []

Q2: How does the structure of 1,3,5-Trihydroxy-4-prenylxanthone relate to its PDE5 inhibitory activity?

A: Research suggests that the presence of the C-4 prenyl residue attached to the xanthone core is crucial for the observed PDE5 inhibitory activity. [] This observation highlights the importance of specific structural features for biological activity and provides a starting point for further structure-activity relationship (SAR) studies.

Q3: Beyond PDE5 inhibition, what other biological activities have been reported for 1,3,5-Trihydroxy-4-prenylxanthone?

A: 1,3,5-Trihydroxy-4-prenylxanthone has also demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, making their inhibition relevant for conditions like Alzheimer's disease. Again, the C-4 prenyl group appears to be important for this activity. [] Additionally, this compound has shown to repress lipopolysaccharide-induced iNOS expression by interfering with the posttranslational modification of IRAK-1. []

Q4: From which natural sources can 1,3,5-Trihydroxy-4-prenylxanthone be isolated?

A: This compound has been isolated from several plant sources, including the heartwood of Anaxagorea luzonensis [, ] and the roots of Cudrania cochinchinensis (formerly Maclura cochinchinensis). [, ] This suggests that these plants, and potentially others, could be valuable sources of this compound for further research and development.

Q5: Have there been any attempts to synthesize 1,3,5-Trihydroxy-4-prenylxanthone in the laboratory?

A: Yes, researchers have successfully synthesized 1,3,5-Trihydroxy-4-prenylxanthone as part of a study focusing on 3-methylbut-2-enylated 1,3,5-trihydroxyxanthones. [] This synthesis involved reacting 1,3,5-Trihydroxyxanthen-9-one with 2-methylbut-3-en-2-ol in the presence of a BF3-etherate catalyst. [] This successful synthesis opens avenues for producing larger quantities of the compound for further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.